molecular formula C8H9N5O2 B14693269 Ethyl 6-aminopurine-9-carboxylate

Ethyl 6-aminopurine-9-carboxylate

Cat. No.: B14693269
M. Wt: 207.19 g/mol
InChI Key: VWWTVASNVKGYKS-UHFFFAOYSA-N
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Description

Ethyl 6-aminopurine-9-carboxylate, with the CAS Number 33404-91-0, is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol . This purine-based derivative serves as a valuable precursor and intermediate in organic synthesis and medicinal chemistry research. Purines are fundamental pharmacophores in drug discovery, forming the core structure of numerous biologically active molecules . Research into 6-aminopurine analogs is particularly relevant in the investigation of novel chemotherapeutic agents. For instance, enzymes in the purine salvage pathway, such as adenine phosphoribosyltransferase, have been identified as essential and distinct targets in parasites like Leishmania , highlighting the potential of purine analogs in developing treatments for infectious diseases . The structural motif of this compound makes it a versatile building block for the synthesis of more complex molecules, including antifolates that target folate receptors and enzymes involved in purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 6-aminopurine-9-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3,(H2,9,10,11)

InChI Key

VWWTVASNVKGYKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Advanced Synthetic Methodologies for Purine 9 Carboxylate Esters

General Strategies for N9-Alkylation of Adenine (B156593) and Related Purine (B94841) Nucleobases

The alkylation of adenine and its analogs is a fundamental transformation in the synthesis of a vast array of biologically active molecules. However, the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9) in the purine ring system often leads to a lack of regioselectivity, necessitating the development of sophisticated strategies to achieve the desired N9-substituted products.

Alkylation with Secondary Carbon Electrophiles and Their Scope

The introduction of acyclic side chains at the N9 position of adenine, particularly those containing functional groups, has been a subject of intense research. The use of secondary carbon electrophiles in these alkylation reactions allows for the construction of more complex and functionally diverse nucleoside analogs. For instance, the direct alkylation of adenine with electrophiles like 2-bromopent-4-enoic acid ethyl ester has been shown to yield the corresponding N9-substituted product, adenine-9-yl-pent-4-enoic acid ethyl ester. This approach enables the incorporation of versatile functionalities, such as esters and allyl groups, which can be further modified to introduce desired pharmacophores.

Regioselectivity Challenges in N7 vs. N9 Substitution and Strategies for Control

A persistent challenge in the alkylation of purines is the competition between N7 and N9 substitution. The N9-substituted isomer is often the thermodynamically more stable and desired product, while the N7 isomer is a common side product. The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents on the purine ring.

Several strategies have been developed to control this regioselectivity. One approach involves the use of protecting groups. For example, the use of an N,N-dimethylformamidine protecting group at the 6-amino position of adenine can direct alkylation to the N7 position. In one study, the reaction of N,N-dimethyl-N'-(9H-purin-6-yl)-formamidine with 2-bromopent-4-enoic acid ethyl ester resulted in the formation of the N7-regioisomer.

Another strategy involves modifying the electronic and steric properties of the purine ring. The introduction of bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring N9 alkylation. For example, the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with ethyl iodide in the presence of sodium hydride and DMF resulted in the exclusive formation of the N9-ethylpurine derivative. The coplanar orientation of the imidazole (B134444) and purine rings effectively shields the N7 position.

Influence of Reaction Conditions, Solvent Systems, and Catalysis on N9-Selectivity

The choice of reaction conditions plays a pivotal role in directing the regioselectivity of purine alkylation. The solvent, base, temperature, and even the use of catalysts can significantly influence the N7/N9 product ratio.

Table 1: Influence of Reaction Conditions on N9-Selectivity

ParameterCondition Favoring N9-SelectivityRationale
Solvent Aprotic, polar solvents (e.g., DMF, DMSO)Solvates the cation of the purine salt, leaving the anion more accessible for alkylation.
Base Strong, non-nucleophilic bases (e.g., NaH, K2CO3)Promotes the formation of the purine anion, which is more reactive towards alkylating agents.
Temperature Lower temperaturesOften favors the kinetically controlled N7 product, while higher temperatures can lead to the thermodynamically more stable N9 product.
Catalysis Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) salts)Can enhance the rate and selectivity of the reaction, particularly in biphasic systems.

Microwave irradiation has also emerged as a powerful tool to enhance both the rate and regioselectivity of N9-alkylation. In some cases, microwave-assisted reactions have been shown to yield the N9-alkylated product exclusively and in shorter reaction times compared to conventional heating.

Synthesis of Ethyl 6-aminopurine-9-carboxylate and Closely Related Analogs

While the direct synthesis of this compound is not extensively documented in readily available literature, the synthesis of its close analogs and the methodologies for introducing functionalities at the N9 position provide a clear roadmap for its potential preparation.

Specific Reaction Pathways Utilizing Formamidine (B1211174) Intermediates

Formamidine derivatives of purines are versatile intermediates in their functionalization. As mentioned earlier, N,N-dimethyl-N'-(9H-purin-6-yl)-formamidine can be used to direct alkylation to the N7 position. However, formamidine intermediates can also be employed in the synthesis of purine rings themselves. For instance, the reaction of diaminomaleonitrile (B72808) with triethyl orthoformate can lead to the formation of a formimidate, which upon reaction with an aromatic amine, yields an aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine. Subsequent cyclization of this intermediate can afford 9-substituted purine derivatives. While this specific example leads to 6-cyanopurines, the underlying principle of constructing the purine ring from a formamidine-containing precursor could be adapted for the synthesis of 6-aminopurine derivatives.

A more direct application involves the protection of the exocyclic amino group of adenine as a formamidine. This protected adenine can then be subjected to N9-alkylation or other functionalization reactions, with the formamidine group being readily removed under mild acidic conditions to regenerate the 6-amino group.

Methods for Direct Carboxylate Ester Introduction at N9

The direct introduction of a carboxylate ester group at the N9 position of adenine is a challenging transformation. A plausible approach would involve the reaction of adenine with an electrophilic reagent containing an ethyl carboxylate moiety.

A closely related synthesis is that of ethyl adenine-9-acetate. In this preparation, adenine is reacted with ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate in a solvent like DMF. This reaction proceeds via an SN2 mechanism where the purine anion attacks the electrophilic carbon of the ethyl bromoacetate, leading to the N9-substituted product.

Table 2: Synthesis of Ethyl Adenine-9-acetate

ReactantsReagentsSolventProduct
Adenine, Ethyl bromoacetatePotassium carbonateDMFEthyl adenine-9-acetate

This reaction provides a strong precedent for the synthesis of this compound. A hypothetical direct synthesis could involve the reaction of adenine with ethyl chloroformate or a similar electrophilic carboxylating agent under carefully controlled conditions to favor N9-acylation over reaction at other positions. However, the reactivity of such acylating agents would need to be finely tuned to avoid side reactions and ensure regioselectivity.

Derivatization from Precursor Purine or Adenine Analogs

One of the most direct strategies to synthesize this compound involves the chemical modification of readily available purine or adenine precursors. This approach leverages the existing purine core, focusing on the selective functionalization of the N9 and C6 positions.

A common precursor for this type of synthesis is 6-chloropurine (B14466). The process typically involves two key steps: the introduction of the ethyl carboxylate group at the N9 position and the subsequent substitution of the chlorine atom at the C6 position with an amino group. The alkylation of the N9 position of 6-chloropurine can be achieved by reacting it with an appropriate alkyl halide, such as ethyl chloroformate, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). rsc.org This reaction often yields a mixture of N7 and N9 isomers, requiring chromatographic separation to isolate the desired N9-substituted product. rsc.org

Following the successful installation of the ethyl carboxylate group at the N9 position, the C6-chloro group is displaced via nucleophilic aromatic substitution. Reacting the N9-substituted 6-chloropurine intermediate with ammonia (B1221849) or a protected amine source introduces the required 6-amino group, yielding the final this compound. The reactivity of the C6 position makes it amenable to substitution by various nucleophiles, allowing for the synthesis of a wide range of C6-substituted purine analogs. nih.gov

Similarly, starting with adenine, the primary challenge is the selective acylation at the N9 position without affecting the exocyclic amino group at C6. This often requires a protection strategy for the 6-amino group before introducing the ethyl carboxylate moiety at N9. After successful N9-acylation, the protecting group is removed to yield the target compound.

Innovations in Purine Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided powerful tools for constructing and modifying the purine scaffold, leading to more efficient and environmentally benign processes.

Microwave-Assisted and Metal-Catalyzed Syntheses of Purine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of heterocyclic compounds, including purine derivatives. researchgate.netmdpi.comnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. mdpi.comclockss.org For instance, reactions such as the amination of 6-chloropurine derivatives can be significantly accelerated under microwave conditions. rsc.org The synthesis of various substituted purine analogs has been successfully achieved using microwave heating, demonstrating its broad applicability in generating libraries of bioactive molecules efficiently. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Diels-Alder 48 hours 6-8 minutes Significant mdpi.com
Amination 2-6 hours 10-30 minutes Often Higher rsc.orgclockss.org
Formamidine Synthesis 4 hours Not specified High Conversion nih.gov

This table provides a generalized comparison. Specific results may vary based on substrates and reaction conditions.

Metal-catalyzed cross-coupling reactions have also revolutionized the functionalization of purines. Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the precise installation of aryl, heteroaryl, and alkyl groups at specific positions on the purine ring. nih.gov A particularly innovative approach involves the use of photoredox/nickel dual catalysis for the sp²–sp³ cross-electrophile coupling. nih.gov This method enables the direct coupling of chloropurines, including unprotected nucleosides, with a wide range of primary and secondary alkyl bromides. nih.gov Such late-stage functionalization is highly valuable in medicinal chemistry for creating structural diversity. This strategy could be adapted to introduce various substituents at the C6 position of a pre-formed purine-9-carboxylate core.

Reconstructive and Cyclocondensation Methodologies

Beyond modifying existing purine rings, advanced methods focus on constructing the bicyclic purine system from simpler acyclic or monocyclic precursors.

Cyclocondensation methodologies represent the classical and still widely used approach to purine synthesis. The most famous of these is the Traube purine synthesis, which involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit source. The synthesis typically begins with a 4,5-diaminopyrimidine. This intermediate is then reacted with a reagent like formic acid, a chloroformate ester, or cyanogen (B1215507) bromide, which provides the carbon atom that will become C8 of the purine ring. The subsequent cyclization reaction forms the imidazole portion of the purine, fused to the pyrimidine ring. To obtain this compound, one would start with a pyrimidine precursor already bearing the 6-amino group and then functionalize the N9 position after the purine core is formed.

Reconstructive methodologies offer a more novel approach, wherein one heterocyclic system is transformed into another. A new synthetic strategy has been developed for 2-aminopurine (B61359) that involves the transformation of a tetrazolopyrimidine structure. nih.gov In this method, a tetrazolo[1,5-a]pyrimidine (B1219648) is subjected to conditions that open the tetrazole ring, leading to an intermediate that can be subsequently cyclized into the purine ring system. nih.gov This demonstrates a fundamentally new way to build the purine core by rearranging a different heterocyclic scaffold. While not a direct synthesis of this compound, the principle of ring reconstruction presents a potential pathway for accessing uniquely substituted purine derivatives.

Chemical Reactivity and Derivatization Strategies of Ethyl 6 Aminopurine 9 Carboxylate

Chemical Transformations at the Carboxylate Moiety

The ethyl ester group at the 9-position of the purine (B94841) is a key site for chemical modification, allowing for the introduction of diverse functional groups.

Ester Hydrolysis and Subsequent Amidation or Carboxylic Acid Functionalization

The ethyl ester of 6-aminopurine-9-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by treatment with sodium hydroxide. mdpi.com The resulting carboxylic acid is a valuable intermediate for further functionalization.

One common derivatization is amidation, where the carboxylic acid is coupled with an amine. This reaction can be facilitated by various coupling agents. For example, direct amidation of esters with amines can be catalyzed by nickel/N-heterocyclic carbene (NHC) systems in the absence of an external base. mdpi.com This method has been shown to be effective for a broad range of methyl esters and both primary and secondary aliphatic amines, as well as aniline (B41778) derivatives. mdpi.com Another approach involves the use of dodecamethoxyneopentasilane as a catalyst for the direct amidation of carboxylic acids. mdpi.com

The resulting amide derivatives have been explored for their biological activities. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized and evaluated for their cytotoxic, antimicrobial, and antioxidant properties. nih.gov

Reductions and Other Specific Functional Group Interconversions

The carboxylate group can be reduced to an alcohol, providing another avenue for derivatization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. imperial.ac.uksolubilityofthings.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally less reactive towards esters, allowing for selective reductions of other functional groups in the molecule if present. imperial.ac.uk The reduction of esters to aldehydes can be achieved using one equivalent of diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uk

These reduction products can then be subjected to further functional group interconversions. For example, an alcohol can be converted to a halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

Modifications of the Purine Ring System and N9-Substituent

The purine core and the N9-substituent offer multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

Substitutions and Annulations at C2 and C6 Positions of the Purine Core

The C6 position of the purine ring, occupied by an amino group in ethyl 6-aminopurine-9-carboxylate, is a common site for modification. The amino group can be displaced by other nucleophiles, or it can be further substituted. For instance, novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs have been synthesized and shown to exhibit cytotoxic activity against human epithelial cancer cells. nih.gov In some synthetic strategies, a 6-chloro-purine derivative serves as a key intermediate, allowing for nucleophilic substitution at the C6 position with various amines. mdpi.comresearchgate.net

The C2 position also presents opportunities for derivatization. For example, 2-amino-6-chloropurine (B14584) can be used as a starting material to synthesize a series of 6-substituted purines with modifications at both the C2 and C6 positions. researchgate.net

Reactivity of the Ethyl Ester Group for Conjugation and Spacer Linkage

The ethyl ester group at the N9-position can serve as a handle for conjugation to other molecules, often through a spacer linkage. This is typically achieved by first hydrolyzing the ester to a carboxylic acid, as described in section 3.1.1. The resulting carboxylic acid can then be coupled to a linker molecule containing a suitable functional group, such as an amine. This strategy is widely used to attach purine derivatives to other bioactive molecules, polymers, or solid supports. The formation of an amide bond is a common method for creating these linkages. rsc.org

Exploiting Purine Nitrogen Reactivity for Novel Derivatives

The nitrogen atoms within the purine ring system possess reactivity that can be exploited for the synthesis of novel derivatives. Alkylation of the purine nitrogens is a common transformation. For instance, the reaction of a pyridone with ethyl iodide can result in both N- and O-alkylation. nih.gov In the context of purines, N-alkylation can occur at different positions depending on the reaction conditions and the substrate. For example, treatment of 6-chloropurine (B14466) with alkyl halides in the presence of potassium carbonate leads to the formation of 6-chloro-9-alkyl-9H-purines. researchgate.net

The reactivity of these nitrogen atoms allows for the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for biological screening. For example, novel purine derivatives have been synthesized as selective CDK2 inhibitors with potential anticancer activities. nih.gov

Design and Synthesis of N9-Purine Carboxylate Conjugates

Ligand-Based Conjugation Strategies

Ligand-based conjugation is a powerful approach that involves covalently linking a purine derivative, such as one derived from this compound, to another bioactive molecule or "ligand." The goal is to create a "binary drug" or a bivalent conjugate that can interact with multiple biological targets simultaneously or have enhanced affinity for a single target. nih.gov This strategy has been successfully employed to combine the properties of purinergic receptor ligands with other pharmacologically active agents, such as peptides. nih.gov

A common method involves converting the ethyl ester of the N9-purine carboxylate to a carboxylic acid. This acid can then be activated and coupled with an amino group on a target ligand, such as an amino acid or a peptide sequence, to form a stable amide bond. nih.gov This "functionalized congener" approach allows for the creation of conjugates with modified physicochemical properties or combined biological effects. nih.gov For example, purine derivatives have been conjugated to fragments of polymethylene carboxylic acids and other N-heterocycles to generate compounds with potential cytotoxic or antiviral activities. nih.gov The length and nature of the linker connecting the purine and the ligand are critical design elements that can significantly influence the biological activity of the final conjugate. nih.gov

Conjugation StrategyLigand TypeLinkage ChemistryPotential ApplicationReference
Functionalized CongenerPeptides (e.g., Substance P fragment)Amide bond formationBinary drugs for multiple receptors nih.gov
Linker-Modified PurinesN-Heterocycles via amino acid linkersAmide bond formationAntiviral, Cytotoxic agents nih.gov
Solid-Phase Synthesisα-Amino AcidsAcylation, ArylationAnticancer agents nih.gov

Chemo- and Regioselective Derivatization for Bioconjugation

The success of synthesizing purine conjugates for biological applications hinges on the ability to control the chemical and regioselectivity of the derivatization reactions. The purine ring system has multiple potential reaction sites, including different nitrogen atoms (N1, N3, N7, N9) and carbon atoms (C2, C6, C8), as well as the exocyclic amino group. rsc.org For this compound, the N9 position is already functionalized, which helps direct subsequent reactions.

Alkylation and acylation reactions on the purine core must be carefully controlled to achieve the desired isomer. For instance, direct alkylation of adenine (B156593) can lead to a mixture of N7 and N9 substituted products. nih.gov The use of protecting groups or specific reaction conditions is often necessary to ensure that derivatization occurs at the intended position. The choice of solvent and base can significantly influence the ratio of N7 to N9 isomers in alkylation reactions.

Furthermore, derivatization can be directed to other parts of the molecule. The exocyclic 6-amino group can be a site for acylation, although the N9-carboxylate group generally deactivates the purine ring towards electrophilic attack. nih.gov More advanced strategies involve direct C-H functionalization. For example, methods have been developed for the regioselective cyanation of the C8 position of the purine ring by activating the ring with triflic anhydride. mdpi.com Such selective modifications are crucial for bioconjugation, where a specific site on the purine analogue is needed for attachment to a biomolecule, like a protein or nucleic acid, without compromising the structural features essential for its biological activity. The ability to selectively introduce functional groups for click chemistry, such as alkynes or azides, is also a key strategy for modern bioconjugation.

Reaction TypeTarget SiteReagents/ConditionsOutcomeReference
AlkylationN7 / N92-Bromopent-4-enoic acid ethyl esterN7 and N9 regioisomers nih.gov
N-AcylationExocyclic Amino GroupActivated p-nitrophenyl esters, DCC, HOSuSelective N-acylation nih.gov
C-H CyanationC8 PositionTriflic anhydride, TMSCNRegioselective C8-cyanation mdpi.com
AminationC6 PositionAmino acids, TEA, DMASynthesis of C6-amino acid conjugates rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

A characteristic FT-IR spectrum with assignments for the vibrational modes of the amine, purine (B94841) ring, and ethyl carboxylate functional groups is not present in the reviewed literature.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS):While the theoretical exact mass can be calculated, experimental HRMS data confirming the elemental composition and detailing the fragmentation pathway of Ethyl 6-aminopurine-9-carboxylate were not discovered.

Until such data becomes publicly available through new research or publications, a comprehensive and authoritative article on the spectroscopic characterization of this compound cannot be compiled.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation

A comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific experimental data on its solid-state molecular architecture and conformation from X-ray crystallography cannot be presented at this time.

However, were such a study to be conducted, a single crystal of this compound would be grown and subjected to X-ray diffraction. The diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms could be determined.

Hypothetical Data from a Future Crystallographic Study:

Should a crystallographic analysis of this compound be performed, the following parameters would be determined and could be presented in a data table format:

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the crystal lattice.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal.
Bond Lengths (Å)The distances between the centers of bonded atoms would be precisely measured.
Bond Angles (°)The angles formed by three connected atoms would be determined.
Torsion Angles (°)These angles would describe the conformation of the ethyl carboxylate group relative to the purine ring.
Hydrogen Bonding InteractionsThe presence and geometry of any intermolecular hydrogen bonds would be identified.

The analysis would likely reveal the planarity of the purine ring system and the orientation of the ethyl carboxylate and amino substituents. Intermolecular hydrogen bonding involving the amino group and the purine ring nitrogens would be expected to play a significant role in the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Solution Conformation (if chiral derivatives are relevant)

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the three-dimensional structure of chiral compounds and is widely used to determine enantiomeric purity and to study conformational changes in solution.

This compound itself is an achiral molecule, as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a circular dichroism spectrum.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the ethyl group or by forming a salt with a chiral acid or base, then CD spectroscopy would become a relevant and powerful tool for their characterization.

Application to Chiral Derivatives:

For a hypothetical chiral derivative of this compound, CD spectroscopy could provide the following information:

Enantiomeric Purity: A pure enantiomer would exhibit a characteristic CD spectrum, while a racemic mixture (an equal mixture of both enantiomers) would be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess.

Solution Conformation: The sign and intensity of the Cotton effects in the CD spectrum are highly dependent on the spatial arrangement of the chromophores and their surrounding environment. Therefore, CD can be used to study the preferred conformation of the molecule in solution and how it might change with solvent or temperature. nih.gov

A literature search did not reveal any studies on the chiroptical properties of chiral derivatives of this compound. Consequently, no experimental CD data can be reported.

Should such derivatives be prepared and analyzed, the data would typically be presented in a table or graphical format, showing the wavelength of the CD maxima and minima (in nm) and their corresponding molar ellipticity values ([θ] in deg·cm²·dmol⁻¹).

Computational Chemistry and Theoretical Investigations of Ethyl 6 Aminopurine 9 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For Ethyl 6-aminopurine-9-carboxylate, DFT calculations offer a detailed picture of its fundamental chemical characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. biomedres.us

While specific DFT calculations for this compound are not extensively documented, analysis of the parent molecule, adenine (B156593) (6-aminopurine), provides a foundational understanding. For an adenine-thymine base pair, DFT calculations using the B3LYP/6-31G method determined the HOMO energy to be -6.33 eV and the LUMO energy to be -1.17 eV, resulting in an energy gap of 5.16 eV. banglajol.info

The molecule's structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing purine (B94841) ring system, facilitates intramolecular charge transfer (ICT). This internal redistribution of electron density is fundamental to its electronic behavior and can be quantitatively analyzed using DFT.

Table 1: Frontier Orbital Energies for Adenine (as part of an A-T pair) Data serves as a baseline for the 6-aminopurine core.

Molecular OrbitalEnergy (eV)
HOMO-6.33
LUMO-1.17
Energy Gap (ΔE)5.16
Source: banglajol.info

Purines can exist in several tautomeric forms due to the migration of a proton between different nitrogen atoms. nih.gov Computational studies on 6-aminopurine (adenine) and its derivatives have consistently shown that the N9H tautomer is the most stable form in both the gas phase and in solution. nih.gov For C6-substituted derivatives like adenine, the stability sequence in the gas phase is typically 9H > 3H > 7H > 1H. nih.gov This theoretical preference strongly supports the assigned structure of this compound, where the carboxylate group is fixed at the N9 position.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational isomerism would be the rotation around the N9-C(O) and C(O)-O bonds of the ethyl ester group. DFT calculations can be employed to map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformers.

Table 2: Tautomeric Stability Order for 6-Aminopurine (Adenine)

EnvironmentStability Order
Gas Phase9H > 3H > 7H > 1H
Water9H > 7H > 3H > 1H
Source: nih.gov

DFT calculations are invaluable for elucidating reaction mechanisms, providing detailed energy profiles that map the transformation from reactants to products. frontiersin.orgnih.gov This involves identifying and calculating the energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.

Although a specific DFT study for the synthesis of this compound was not found, a plausible synthetic route could involve the nucleophilic substitution of a precursor like Ethyl 6-chloro-9H-purine-9-carboxylate with ammonia (B1221849). A theoretical investigation of this pathway would involve:

Geometry Optimization: Calculating the lowest-energy structures for the reactants, the transition state (where the C-Cl bond is breaking and the C-N bond is forming), any intermediates, and the final products.

Energy Calculation: Determining the relative energies of these structures to construct a reaction energy profile.

Frequency Analysis: Confirming the nature of the stationary points (minima for stable species, a single imaginary frequency for transition states).

Such a profile would provide critical insights into the reaction's feasibility and kinetics.

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netlupinepublishers.com The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors indicating regions of varying potential. Typically, red signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), blue signifies regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral potential. lupinepublishers.com

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative nitrogen atoms of the purine ring (N1, N3, and N7) and the carbonyl oxygen of the ethyl ester group. These are the primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Located on the hydrogen atoms of the exocyclic amino group (-NH₂), making them potential hydrogen bond donors and sites for nucleophilic attack.

This detailed charge landscape is crucial for predicting non-covalent interactions, such as those involved in molecular recognition and crystal packing.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. tandfonline.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution.

Extrapolating to this compound, one can anticipate its dynamic behavior in a solvent like water.

Solvation: The purine ring and the ethyl chain of the ester group would contribute to the molecule's hydrophobic nature. The amino group and the carbonyl oxygen, however, would act as hydrogen bond acceptor/donor sites, interacting favorably with water molecules.

Conformational Dynamics: MD simulations would allow for the observation of the rotational freedom of the ethyl carboxylate group, showing how it samples different conformations over time in solution and how these motions are influenced by the surrounding solvent.

Intermolecular Interactions: The simulations could model how the molecule interacts with itself at higher concentrations, predicting tendencies for aggregation or specific hydrogen-bonding patterns in solution.

Such simulations are essential for bridging the gap between the static picture provided by DFT and the dynamic reality of molecules in a liquid environment.

Simulated Ligand-Target Interactions (e.g., DNA/protein docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as this compound, and a biological macromolecule, like a protein or a DNA sequence. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a defined energy function.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to similar purine analogues and other small molecules targeting DNA and proteins. For instance, computational binding analyses have been performed on other ethyl carboxylate-containing compounds to predict their binding modes within the minor groove of DNA. nih.gov These studies often reveal stable bonding interactions and help in understanding the energetic contributions of different types of forces, such as van der Waals and electrostatic interactions. nih.gov

In a typical docking simulation of a purine analogue with a DNA target, the purine ring system may form hydrogen bonds with the base pairs in the major or minor groove, or it could intercalate between the base pairs. researchgate.net The ethyl carboxylate group could further stabilize the interaction through additional hydrogen bonds or electrostatic interactions with the phosphate (B84403) backbone or specific residues in the DNA groove.

Similarly, when docking with a protein target, the software predicts the binding affinity and pose of the ligand within the protein's active site. For example, studies on 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have utilized docking to estimate binding energies with protein targets, which can range from -6.9 to -10.16 kcal/mol depending on the specific derivative and the docking software used. nih.gov These simulations can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

The results of such docking studies are often presented in a table format, summarizing the binding energies and key interactions.

Table 1: Illustrative Example of Molecular Docking Data for a Ligand with a Protein Target

LigandTarget ProteinDocking Score (kcal/mol)Interacting ResiduesInteraction Type
Compound AKinase B-9.5Lys72, Glu91Hydrogen Bond
Compound AKinase B-9.5Val55, Leu148Hydrophobic
Compound CPolymerase D-8.2Arg254, Asp255Electrostatic

This table is for illustrative purposes to show how docking results are typically presented and does not represent actual data for this compound.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (e.g., ONIOM) for Complex Systems

To study chemical reactions and other electronic events within large biological systems, such as an enzyme or a DNA complex, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. These approaches offer a balance between computational accuracy and efficiency by treating a small, chemically active region of the system with a high-level quantum mechanics (QM) method, while the remainder of the system (the environment) is described by a more computationally efficient molecular mechanics (MM) force field.

The QM region typically includes the ligand (e.g., this compound) and any key residues or base pairs directly involved in the process of interest, such as bond-making or bond-breaking events. The MM region consists of the rest of the protein or DNA and the surrounding solvent molecules. The interaction between the QM and MM regions is a critical aspect of the methodology. In the simplest models, this is handled through electrostatic interactions between the QM particles and the fixed partial charges of the MM atoms.

One popular implementation of this approach is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. ONIOM is a versatile QM/MM scheme that allows for the combination of different levels of theory to treat different parts of a molecular system. While specific ONIOM studies on this compound are not readily found, the methodology is well-suited for investigating its reactivity, electronic properties, and interactions within a complex biological environment. For example, QM/MM methods can be used to calculate reaction energy profiles, transition state geometries, and spectroscopic properties that are difficult to probe experimentally.

The setup of a QM/MM calculation involves a careful partitioning of the system into QM and MM regions. When this partition involves cutting a covalent bond, "link atoms" are used to saturate the valency of the QM atom at the boundary, preventing artificial electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org

A QSAR model takes the form of a mathematical equation:

Activity = f(Descriptors) + error

where the "Activity" is a quantitative measure of the biological effect (e.g., IC50 or Ki values), and the "Descriptors" are numerical representations of the chemical structure. These descriptors can be categorized into several types:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific substructures).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

To develop a QSAR model, a dataset of compounds with known activities is required. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to derive the QSAR equation.

For purine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as kinase inhibition. tandfonline.comresearchgate.net For instance, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors identified key descriptors that correlate with their inhibitory activity. tandfonline.com The best model developed in that study showed a good correlation coefficient (r²) of 0.8319 and a cross-validated correlation coefficient (q²) of 0.7550, indicating a robust and predictive model. researchgate.net

The descriptors included in such models provide insights into the structure-activity relationship. For example, a positive coefficient for a descriptor indicates that increasing its value enhances the activity, while a negative coefficient suggests the opposite. Contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can further visualize the regions around the aligned molecules where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Table 2: Example of Descriptors Used in a QSAR Model for Purine Derivatives

DescriptorTypeDescriptionCorrelation with Activity
SsCH3E-index2DElectrotopological state index for methyl groupsPositive
H-Donor Count2DNumber of hydrogen bond donorsPositive
T_2_Cl_32DCount of chlorine atoms separated by 3 bondsPositive
SsOHcount2DSum of E-state indices for hydroxyl groupsNegative

This table is based on findings from a QSAR study on c-Src tyrosine kinase inhibitors and serves as an example of the types of descriptors and their correlations. researchgate.net

The theoretical basis of QSAR provides a powerful framework for predicting the activity of new, unsynthesized compounds, prioritizing synthetic efforts, and optimizing lead compounds in drug discovery projects.

Mechanistic in Vitro Biological Activities of Ethyl 6 Aminopurine 9 Carboxylate and Its Analogues

Interaction with Nucleic Acids and Influence on Duplex Stability

The purine (B94841) core of ethyl 6-aminopurine-9-carboxylate is a foundational element for interaction with nucleic acids. Analogues of this structure have been shown to influence the stability and conformation of DNA and RNA duplexes through specific molecular interactions.

The ability of purine analogues to alter standard Watson-Crick base pairing is a key aspect of their function. A notable analogue is 2,6-diaminopurine (B158960) (DAP), which, unlike adenine (B156593), can form three hydrogen bonds when paired with thymidine (B127349) in DNA or uridine (B1682114) in RNA. nih.gov This additional hydrogen bond significantly enhances the thermal stability of the nucleic acid duplex, increasing it by approximately 1–2 °C for each DAP modification. nih.gov

The stability of hydrogen bonds is significantly influenced by the electronic properties of substituents on the purine ring. mdpi.com The nature and position of these substituents can alter the electronic structure of the amino group at the C6 position, which is directly involved in hydrogen bonding. mdpi.com This substituent effect can be transmitted through the five- and six-membered rings of the purine structure, affecting the stability and even the covalent nature of the hydrogen bonds formed. mdpi.com Computational studies have systematically cataloged the geometrically plausible hydrogen bonding arrangements between amino acid side chains and nucleotide bases, identifying numerous potential interactions that could contribute to base-specific recognition. nih.gov

Table 1: Hydrogen Bonding Characteristics of 2,6-diaminopurine (DAP)

Feature Description Source
Pairing Partners Thymidine (in DNA), Uridine (in RNA) nih.gov
Number of H-Bonds Three nih.gov

| Effect on Duplex | Enhanced thermal stability (approx. 1-2°C per modification) | nih.gov |

For instance, the incorporation of the 2,6-diaminopurine (DAP) analogue does not cause a major disruption of the nucleic acid conformation. nih.gov NMR and circular dichroism studies have shown that a DNA duplex containing DAP paired with its complementary RNA strand adopts a standard A-form conformation. nih.gov Similarly, a DNA:DNA duplex containing DAP maintains the typical B-form, although it can transition to an A-form under high-salt conditions. nih.gov The inherent flexibility of the furanose ring in natural nucleic acids allows for this conformational dynamism, which is crucial for biological function and recognition by proteins and enzymes. nih.gov

Molecular Mechanisms of Enzyme Modulation

Purine analogues, including derivatives of 6-aminopurine, are well-documented as inhibitors of various enzymes, particularly those that bind ATP. Their structural similarity to adenine, the core component of ATP, allows them to act as competitive inhibitors in enzyme active sites.

Many protein kinases are client proteins of the Hsp90 molecular chaperone system, requiring the chaperone for their stability and function. nih.gov The inhibition of these kinases can be achieved through ATP-competitive inhibitors that bind to the kinase's own ATP-binding site. nih.gov An interesting indirect mechanism involves the Hsp90-Cdc37 complex; ATP-competitive kinase inhibitors have been found to antagonize the binding of the kinase to the Cdc37 co-chaperone. nih.gov This disruption prevents the kinase from accessing the Hsp90 chaperone machinery, ultimately leading to the kinase's degradation via the ubiquitin-proteasome pathway. nih.gov This suggests that part of the efficacy of some ATP-competitive kinase inhibitors may stem from this targeted "chaperone deprivation." nih.gov

Heat Shock Protein 90 (Hsp90) is a critical molecular chaperone whose function is dependent on its own ATPase activity. nih.gov It is a prime target in cancer therapy because many of its client proteins are oncogenic kinases and transcription factors. nih.gov A significant class of Hsp90 inhibitors are synthetic purine-based compounds that bind to the N-terminal ATP pocket of Hsp90, competing directly with ATP. nih.gov

Research has led to the development of potent and orally bioavailable Hsp90 inhibitors based on a purine scaffold. nih.gov For example, 8-benzyladenines and 8-sulfanyladenines have been identified as Hsp90 inhibitors. nih.gov A key challenge with these early compounds was poor water solubility. nih.gov This was overcome by introducing an amino functionality in the N9 side chain of the purine ring, a position analogous to the ethyl carboxylate group in this compound. nih.gov This modification improved solubility and oral bioavailability, leading to compounds that effectively induced the degradation of Hsp90 client proteins, such as the HER-2 receptor, in cancer cells. nih.gov

Table 2: Activity of N9-Substituted Purine Analogues as Hsp90 Inhibitors

Compound Class Modification Strategy Biological Effect Source

| 8-benzyladenines / 8-sulfanyladenines | Introduction of an amino group in the N9 side chain | Improved water solubility and oral bioavailability; Potent inhibition of Hsp90 (e.g., HER-2 degradation IC50 = 90 nM for neopentylamine (B1198066) analogue) | nih.gov |

Cellular Effects in In Vitro Systems

The molecular activities of this compound analogues translate into measurable effects on cells in culture. In vitro assays using various cell lines have demonstrated the anti-proliferative and cytotoxic potential of these compounds.

New series of 9-ethyl-9H-purine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of a panel of human cancer cell lines. nih.gov These studies have demonstrated significant inhibitory effects against cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). nih.gov

Structure-activity relationship (SAR) studies revealed that specific substitutions on the purine core were crucial for activity against different cancer types. For instance, the presence of a trifluoromethoxy or trifluoromethyl group was linked to significant activity against cervical cancer cells. nih.gov Meanwhile, an isopropoxy group was found to be influential in inhibiting the proliferation of osteosarcoma and ovarian cancer cell lines. nih.gov These findings highlight the potential for tuning the cellular effects of 9-substituted purines through targeted chemical modifications. nih.gov Furthermore, the inhibition of Hsp90 by purine analogues leads to the degradation of client proteins like HER-2, a key cellular event that contributes to their anti-tumor effects. nih.gov

Studies on Cell Cycle Modulation and Apoptosis Induction in Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Research into purine analogs has revealed their potential to modulate the cell cycle and trigger apoptosis in various cancer cell lines.

One study highlighted that 6-aminopurine (adenine) can induce selective apoptosis in MOLT4 cells chronically infected with HIV-1, without stimulating virus production. nih.gov This selective action was attributed to the purine ring and the amino group of adenine, suggesting a mechanism of activation-induced apoptosis in virus-infected cells. nih.gov

In the context of cancer cells, certain substituted purine isosteres have been shown to induce apoptosis. For instance, a promising pyrrolopyridine derivative was found to cause a significant accumulation of PC-3 prostate cancer cells in the G2/M phase of the cell cycle and to induce apoptosis. mdpi.comresearchgate.net Similarly, Poplar bud extract, which contains various compounds, has been observed to induce G0/G1 phase cell cycle arrest and early apoptotic events in MCF-7 breast cancer cells. nih.gov

Furthermore, adenine has been shown to potentiate the blastogenic response of normal peripheral blood mononuclear cells to mitogens, while slightly reducing the viability of HIV-1 chronically infected cells. nih.gov This suggests that the effects of these compounds can be cell-type specific, either stimulating normal cell growth or inducing apoptosis in infected or cancerous cells. nih.gov

Investigation of Interference with DNA Synthesis and Repair Pathways

Purine analogues can exert their biological effects by interfering with fundamental cellular processes such as DNA synthesis and repair. The structural similarity of these compounds to natural purines allows them to be recognized by cellular machinery, leading to the disruption of these critical pathways.

In prokaryotes, DNA adenine methylation (6mA) plays a crucial role in regulating DNA repair, among other processes. nih.gov The enzymes that remove this modification from DNA suggest that it is a regulated process. nih.gov This highlights the importance of modifications to the purine structure in the context of DNA integrity and repair.

Furthermore, the repair of DNA lesions such as O6-ethylguanine involves a transethylation reaction where the ethyl group is transferred from the DNA to a cysteine residue in an acceptor protein. nih.gov This process is dependent on free thiol groups and is more efficient on double-stranded DNA. nih.gov While not directly involving this compound, this illustrates a mechanism by which modifications to purine bases are addressed by the cell's repair machinery.

Cytotoxic Activity against Cancer Cell Lines (e.g., B16F10, A549, HL60, MCF-7)

A significant area of research for this compound and its analogues is their cytotoxic activity against various cancer cell lines. The effectiveness of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit the growth of 50% of the cells.

B16F10 (Melanoma): Studies on the methanolic extract of Pistia stratiotes have demonstrated its potential for tumor growth inhibition in B16F10 melanoma cell lines, with the effect being concentration-dependent. researchgate.net

A549 (Lung Cancer): Several studies have investigated the cytotoxicity of various compounds against the A549 human lung cancer cell line.

New pyrazole (B372694) derivatives have shown effective inhibition of A549 cell growth, with one compound being particularly active. nih.gov

Halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also demonstrated significant cytotoxic potential against A549 cells, with one derivative showing an IC50 value of 3.5 ± 0.6 μM. mdpi.com

In contrast, some N-[ω-(purin-6-yl)aminoalkanoyl] derivatives were found to be more resistant to the cytotoxic effects in A549 cells. semanticscholar.org

Other research has identified ethyl acetate (B1210297) extracts of Nepeta paulsenii flowers to have an IC50 value of 51.57 μg/mL against A549 cells. nih.gov

Chloroform (B151607) extracts of Erythrina stricta bark also showed significant cytotoxicity with an IC50 value of 39.99 µg/mL. researchgate.net

HL60 (Leukemia):

The hypoxanthine (B114508) analog 6-ethylmercaptopurine (B1196674) has been shown to inhibit the growth of both wild-type and HGPRT-deficient HL-60 cells, a human promyelocytic leukemia cell line. nih.gov This activity appears to be independent of the typical activation pathways for purine analogs. nih.gov

Essential oil from Euphorbia intisy has also demonstrated cytotoxic activity against HL-60 cells. researchgate.net

MCF-7 (Breast Cancer):

Several novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs have been synthesized and screened for their anticancer activity against MCF-7 cells. nih.gov One particular analog, N6-(4-trifluoromethylphenyl)piperazine, exhibited promising cytotoxic activity with an IC50 value between 1-4 μM. nih.gov

Triterpenoids extracted from Luvunga scandens have also shown remarkable inhibitory effects on MCF-7 cells. researchgate.net

The cytotoxic effects of epsilon-aminocaproylamino acids have been examined in MCF-7 cells, with some dipeptides showing activity at high concentrations. nih.gov

Poplar bud extract has been found to cause a dose-dependent decrease in the viability of MCF-7 tumor cells with an IC50 of 66.26 μg/mL. nih.gov

Cytotoxicity Data Table

Cell LineCompound/ExtractIC50 ValueSource
A549 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate3.5 ± 0.6 μM mdpi.com
A549 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate6.3 ± 2.5 μM mdpi.com
A549 Nepeta paulsenii flower ethyl acetate extract51.57 μg/mL nih.gov
A549 Erythrina stricta bark chloroform extract39.99 µg/mL researchgate.net
MCF-7 N6-(4-trifluoromethylphenyl)piperazine analog of 6-substituted amino-9-(β-d-ribofuranosyl)purine1-4 μM nih.gov
MCF-7 Poplar bud extract66.26 μg/mL nih.gov

Structure-Activity Relationship (SAR) Studies for N9-Substituted Purine Carboxylates

The biological activity of purine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents and their positions on the purine ring influence the compound's efficacy and mechanism of action.

Quantitative Analysis of Substituent Effects on Biological Outcomes (e.g., IC50 values in specific assays)

Quantitative SAR studies aim to correlate specific structural features with measurable biological effects, such as the half-maximal inhibitory concentration (IC50). These studies provide valuable insights for the rational design of more potent and selective compounds.

For a series of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives, it was found that the presence of both a difluorobenzoxazine fragment and a purine residue connected by a linker of a specific length is critical for cytotoxic activity. nih.gov Modification at the N9 position of the purine with a 2-hydroxyethoxymethyl group did not lead to a loss of cytotoxicity, suggesting that this position can be modified to improve properties like solubility without compromising activity. nih.gov

In another study focusing on HIV-1 Tat-TAR interaction inhibitors, it was observed that aryl groups at the N9 position of the purine ring influenced the binding affinities of the compounds to TAR RNA. nih.gov This indicates a degree of specificity of the aryl groups for the RNA target. nih.gov

The cytotoxic activity of certain purine isosteres was found to be enhanced in the absence of substituents on the pyrrole (B145914) or pyrazole nitrogen. mdpi.com This suggests that an unsubstituted nitrogen at this position is favorable for activity.

Regioselectivity and the Modulation of Biological Function

Regioselectivity, the control of the position of chemical modifications, is a key aspect of synthesizing purine derivatives with desired biological functions. The substitution pattern on the purine ring, particularly at the N7 and N9 positions, can significantly impact the compound's activity.

The synthesis of N9-substituted purine derivatives is a common strategy in drug design. nih.gov For instance, a series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives with specific substitutions at the N9 position were prepared to investigate the relationship between this substitution and cytokinin activity. nih.gov While most of these N9-substituted derivatives were unable to trigger a response in certain plant cytokinin receptors, they remained active in in vitro bioassays, indicating that their mode of action might not solely depend on direct receptor binding. nih.gov

The development of methods for the regioselective introduction of substituents at the N7 position of the purine ring has expanded the possibilities for creating novel derivatives. nih.gov A method using a silylation approach, which typically favors the N9 isomer, has been adapted to produce N7 isomers under certain conditions. nih.gov This allows for the synthesis of 6,7-disubstituted purine derivatives, which are of interest for their potential biological activities. nih.gov

The ability to selectively modify different positions on the purine scaffold is essential for fine-tuning the biological properties of these compounds and for developing new therapeutic agents with improved efficacy and selectivity. researchgate.net

Supramolecular Chemistry and Self Assembly of N9 Purine Carboxylate Derivatives

Principles of Self-Recognition and Self-Assembly in Purine (B94841) Analogs

The self-assembly of purine analogs is a process driven by molecular self-recognition, where molecules selectively interact with each other through a network of non-covalent interactions to form organized superstructures. The primary driving forces are hydrogen bonding and π-π stacking interactions. rsc.orgnih.gov In purine derivatives, the arrangement of nitrogen atoms within the bicyclic ring system and the exocyclic functional groups provide specific sites for hydrogen bond donors and acceptors. This directional and specific nature of hydrogen bonding is fundamental to the formation of defined base-pairing geometries, reminiscent of the Watson-Crick and Hoogsteen pairings found in nucleic acids. nih.gov

For N9-substituted purines like ethyl 6-aminopurine-9-carboxylate, the substitution at the N9 position, typically involved in glycosidic bonds in nucleosides, alters the hydrogen-bonding capabilities and can direct the assembly process. researchgate.net The 6-amino group of the adenine (B156593) moiety provides crucial hydrogen bond donors, while the ring nitrogens (N1, N3, and N7) act as acceptors. The interplay between these sites allows for the formation of various hydrogen-bonded motifs. The specificity of these interactions enables purine analogs to distinguish between binding partners, a key principle in achieving controlled self-assembly. nih.gov The process can be thought of as a form of molecular information processing, where the chemical structure dictates the final supramolecular architecture.

The formation of these assemblies is often a cooperative process. The initial formation of a hydrogen-bonded dimer can facilitate further interactions, such as π-stacking, leading to the growth of larger, more stable structures. The solvent environment and the presence of other molecules, such as ions, can also significantly influence the thermodynamics and outcome of the self-assembly process. nih.gov

Formation of Higher-Order Molecular Architectures

The specific and directional interactions inherent to purine systems enable the formation of complex and well-defined molecular architectures that extend beyond simple dimers. These higher-order structures are stabilized by a network of cooperative non-covalent forces.

A prominent example of higher-order assembly in purine systems is the formation of G-quadruplexes from guanine-rich nucleic acid sequences. nih.gov These structures are composed of stacked G-tetrads, which are square planar arrays of four guanine (B1146940) bases connected by Hoogsteen-type hydrogen bonds. nih.gov While G-quadruplexes are the most studied, other purines can also form similar tetrad structures. For instance, n-propyl substitution at the N9 position of adenine has been shown to result in the formation of a metallaquartet with silver ions, a structure analogous to a tetrad. researchgate.net

These quadruplex structures create a central channel that can be occupied by cations, which are essential for their stability. The formation of such structures is highly dependent on the specific purine derivative and the experimental conditions. For adenine derivatives like this compound, the formation of canonical quadruplexes is less common than for guanine. However, the fundamental principles of cyclic hydrogen bonding could allow for the formation of adenine tetrads under specific templating conditions, for instance, in the presence of certain metal ions or within a constrained environment. Modifications at the C8 position of purines can also be used to induce the formation of G-quadruplex structures. nih.gov

The stability and structure of supramolecular assemblies of purine derivatives are dictated by a combination of non-covalent interactions, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding Networks: Hydrogen bonds are the primary directional force in the self-assembly of purine analogs. nih.gov The adenine moiety of this compound possesses multiple sites for hydrogen bonding: the N6-amino group acts as a donor, while the N1, N3, and N7 positions can act as acceptors. This allows for the formation of diverse and extensive hydrogen-bonding networks. For example, studies on adenine-carboxylic acid complexes have revealed various hydrogen-bonding motifs that lead to the formation of cocrystals and proton-transfer complexes. rsc.org The competition and cooperation between these different hydrogen-bonding sites determine the final supramolecular structure.

π-Stacking Interactions: The aromatic purine ring system gives rise to significant π-stacking interactions, where the planar rings stack on top of each other. These interactions are a result of electrostatic and van der Waals forces between the π-electron clouds. rsc.orgnih.gov Self-stacking of purine bases is a known phenomenon, with the tendency for self-stacking decreasing in the order of adenine > guanine > hypoxanthine (B114508). nih.gov The strength of these interactions is influenced by substituents on the purine ring and the presence of hydrogen bonds, which can modulate the electron density of the aromatic system. rsc.org In many solid-state structures of purine derivatives, a combination of hydrogen-bonded sheets and π-stacking between these sheets is observed, leading to robust three-dimensional architectures. researchgate.net

Interaction TypeDescriptionKey Molecular Features Involved
Hydrogen Bonding Directional electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.N6-amino group (donor), N1, N3, N7 ring nitrogens (acceptors)
π-Stacking Non-covalent interaction between aromatic rings, arising from intermolecular orbital overlap.Planar, aromatic purine ring system
Cation-π Interactions Electrostatic interaction between a cation and the face of an electron-rich π system.Purine ring and metal cations or protonated species

Ion Binding and Metal Coordination in Purine-Based Supramolecular Systems

The nitrogen atoms of the purine ring are effective ligands for metal ions, making purine derivatives versatile building blocks for coordination chemistry and metallosupramolecular assemblies. The N1, N3, N7, and N9 positions are all potential coordination sites, and the preferred binding site is influenced by factors such as the nature of the metal ion, the pH of the medium, and the substitution pattern on the purine ring. researchgate.netnih.gov

For N9-substituted adenines, the N9 position is blocked, directing metal coordination to other sites. researchgate.net The presence of bulky substituents at the N6 position can sterically hinder coordination at N1 and N7, potentially favoring the N3 position. researchgate.net For example, with N6,N9-disubstituted adenines, metal ions may coordinate at the N3 position, whereas derivatives with less steric hindrance at N6 may coordinate at N7. researchgate.net The coordination of metal ions can dramatically alter the properties of the purine ligand, such as its basicity and its ability to participate in further interactions. nih.gov This metal-ligand interaction can be used to direct the self-assembly process, leading to the formation of discrete coordination complexes (e.g., dimers, squares) or extended coordination polymers. researchgate.netrsc.org

The interaction is not limited to transition metals. Alkali metal ions like K+ can also specifically bind to the purine ring, often chelated by multiple atoms, as seen in the interaction of K+ with the N7 and O6 atoms of guanine. nih.gov These ion-binding properties are crucial for the stabilization of certain higher-order structures like G-quadruplexes and for the function of some riboswitches that recognize purine ligands. nih.gov

Coordination SiteFactors Favoring CoordinationResulting Structures
N1 Accessible in N9-substituted adenines; influenced by pH.Linear polymeric chains. researchgate.net
N3 Favored when N1 and N7 are sterically blocked by bulky substituents.Mononuclear complexes. researchgate.net
N7 A common coordination site, especially in the absence of N9 substitution.Dinuclear motifs, linear polymers. researchgate.net
N1 and N7 Bridging coordination mode.Linear polymeric chains. researchgate.net

Controlled Assembly in Different Phases (Gas, Solid, Liquid, and Interfaces)

The self-assembly of purine derivatives can be controlled and observed in various phases, each offering a different environment that influences the resulting supramolecular structures.

Solid Phase: X-ray crystallography provides the most detailed view of self-assembly in the solid state. In crystals, purine derivatives often form extensive networks of hydrogen bonds, creating tapes, sheets, or three-dimensional frameworks. rsc.orgresearchgate.net The packing is further stabilized by π-stacking interactions. The specific crystalline form can sometimes be controlled by the choice of solvent, as different solvents can be incorporated into the crystal lattice as solvates, altering the hydrogen-bonding patterns. rsc.org

Liquid Phase: In solution, the self-assembly process is a dynamic equilibrium. The strength of the interactions and the concentration of the purine derivative determine the size and lifetime of the aggregates. Techniques like NMR and UV-Vis spectroscopy can be used to study these associations. The formation of liquid crystals is also possible for purine derivatives with appropriate long-chain substituents, where the molecules exhibit long-range orientational order while remaining fluid.

Gas Phase: In the gas phase, intermolecular interactions can be studied in isolation, free from solvent effects. Mass spectrometry techniques can be used to observe hydrogen-bonded clusters and study their intrinsic stability.

Interfaces: The assembly of purine derivatives at solid-liquid or air-water interfaces can lead to the formation of highly ordered two-dimensional structures, such as self-assembled monolayers (SAMs). The interactions with the surface can provide a template for controlling the orientation and packing of the molecules. For instance, the assembly of purines on surfaces like graphite (B72142) has been studied using scanning tunneling microscopy (STM), revealing ordered 2D patterns.

The ability to control the assembly of N9-purine carboxylate derivatives in different phases is key to designing new materials with tailored properties for applications in areas such as sensing, catalysis, and nanotechnology.

Applications in Chemical Biology and Advanced Research Tools

Development of Ethyl 6-aminopurine-9-carboxylate as a Chemical Probe for Target Identification and Validation

Chemical probes are essential small molecules used to study and manipulate biological systems, particularly for identifying and validating new protein targets for therapeutic intervention. The purine (B94841) scaffold, central to this compound, is a privileged structure in chemical biology, frequently forming the basis of inhibitors and modulators for a wide range of protein targets. nih.gov The development of this compound into a chemical probe involves leveraging its inherent structure to interact with specific biological molecules, thereby elucidating their function.

The process of target deconvolution, which aims to identify the molecular targets of an active compound, heavily relies on chemical proteomics and the use of chemical probes. researchgate.net Affinity probes, a subset of chemical probes, are particularly crucial as they are equipped with handles for affinity purification, playing a pivotal role in target discovery. researchgate.net this compound serves as a foundational molecule that can be elaborated into such probes for identifying novel protein-ligand interactions.

The transformation of a compound like this compound into a high-quality chemical probe is governed by several key design principles that ensure its effectiveness and utility in complex biological environments. researchgate.net

Key principles for designing effective chemical probes include:

Target Selectivity: This is a primary consideration. The probe must bind to its intended target with significantly higher affinity than to other proteins to avoid misleading, off-target effects. researchgate.net

Affinity and Potency: The probe should exhibit high affinity for its target, typically in the nanomolar range, to enable effective target engagement at low concentrations. researchgate.net

Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane. researchgate.net

Bioactivity: The probe should retain the biological activity of the parent compound to ensure that it accurately reports on the target's function. researchgate.net

Solubility: Adequate solubility in aqueous buffers is crucial for experimental handling and biological testing. researchgate.net

Structural and Biological Compatibility: The probe must be designed to be compatible with the biological system under investigation and possess structural features that allow for its intended function, such as a linker for attaching reporter tags. researchgate.net

Synthetic Accessibility: The synthesis of the probe should be economically and practically feasible. researchgate.net

Understanding the physicochemical properties that govern selective targeting is critical. For instance, structure-function analyses of various molecular probes have shown that properties like hydrogen-bonding capacity and lipophilicity can determine their subcellular localization, such as retention in lysosomes or accumulation in mitochondria or the nucleus. nih.gov These principles guide the modification of the this compound scaffold to create probes with high sensitivity and specificity for their intended biological targets. nih.gov

Functionalized N9-Purine Derivatives as Molecular Tools in Biological Systems

The N9 position of the purine ring is a common site for chemical modification to create functionalized derivatives that can serve as versatile molecular tools. The development of efficient synthetic methods has enabled the construction of diverse libraries of N9-substituted purines, expanding their application in chemical biology. nih.govnih.gov These derivatives have been successfully developed as enzyme inhibitors, receptor agonists and antagonists, and modulators of various cellular processes. nih.gov

This compound, with its ester group at the N9 position, is a prime candidate for such functionalization. The ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for attaching a wide array of functional groups, including fluorescent dyes, biotin (B1667282) tags, or photo-cross-linking agents. This adaptability allows for the creation of tailored molecular tools to investigate specific biological questions. For example, purine derivatives have been designed to act as inhibitors of key enzymes like kinases (e.g., Cdks, Src kinase) and phosphodiesterases, which are crucial regulators of cell signaling and proliferation. nih.govnih.gov

A study focused on the solid-phase synthesis of purine derivatives with an α-amino acid motif at the N9 position demonstrated the generation of compounds with dose-dependent anticancer activity. nih.gov This highlights the potential for creating biologically active molecules by modifying the N9 position of the purine scaffold.

Table 1: Examples of Biological Targets for Functionalized Purine Derivatives

Target Class Specific Examples Potential Application Reference(s)
Protein Kinases Cyclin-dependent kinases (Cdks), Src kinase, p38α MAP kinase Cancer Therapy, Anti-inflammatory nih.gov
Receptors Adenosine (B11128) receptors, Corticotropin-releasing hormone receptors Neurological Disorders, Inflammatory Diseases nih.gov
Enzymes Phosphodiesterases, Sulfotransferases Cardiovascular Diseases, Metabolic Disorders nih.gov

Use in Analytical Method Development and Impurity Profiling Research

The quality, safety, and efficacy of any chemical compound used in research or pharmaceutical development are critically dependent on its purity. nih.gov Impurity profiling, defined as the identification and quantification of impurities in a substance, is a fundamental aspect of chemical analysis. chromatographyonline.comresearchgate.net For a compound like this compound, robust analytical methods are required to ensure its identity and purity and to characterize any process-related or degradation impurities. nih.govresearchgate.net

The development of such methods often employs modern analytical techniques, with reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) being the most common. chromatographyonline.comnih.gov These chromatographic methods are essential for separating the main compound from its impurities. chromatographyonline.com Method development involves a systematic approach, often guided by Analytical Quality by Design (QbD) principles, to optimize parameters like the choice of column, mobile phase composition, and pH to achieve the best separation. chromatographyonline.comnih.gov

For the structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable. nih.govijprajournal.com LC-MS provides valuable information on the molecular weight of impurities, which, along with techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, can lead to their definitive identification. nih.govijprajournal.com

Table 2: Key Analytical Techniques for Impurity Profiling

Technique Abbreviation Primary Use in Impurity Profiling Reference(s)
High-Performance Liquid Chromatography HPLC Separation and quantification of the main compound and impurities. chromatographyonline.com
Ultra-Performance Liquid Chromatography UPLC Faster and more efficient separation compared to HPLC. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry LC-MS Identification of impurities by providing molecular weight information. nih.govijprajournal.com
High-Resolution Mass Spectrometry HRMS Accurate mass measurement for determining elemental composition. nih.gov
Nuclear Magnetic Resonance Spectroscopy NMR Definitive structural elucidation of isolated impurities. nih.gov

Bioconjugation Strategies for Cellular and Molecular Probing (e.g., Cytokinin-Binding Protein Detection)

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This strategy is widely used to create probes for detecting and studying specific interactions within cells. This compound is an excellent scaffold for bioconjugation due to its purine structure and the modifiable N9-carboxylate group.

A significant application lies in the study of cytokinin-binding proteins. Cytokinins are a class of plant hormones that are 6-substituted purine derivatives, structurally related to the 6-aminopurine core of this compound. Researchers have successfully identified and purified cytokinin-binding proteins by using affinity chromatography, a technique where a cytokinin is covalently attached to a solid support matrix. nih.govnih.gov

Following this principle, this compound can be modified for bioconjugation to create probes for similar purposes. The N9-ethyl carboxylate group can be converted to a more reactive functional group (e.g., an N-hydroxysuccinimide ester) or a group with a clickable handle (e.g., an alkyne or azide). This modified purine can then be conjugated to:

Affinity Resins: For purifying binding proteins from cell lysates. nih.govnih.gov

Reporter Molecules: Such as biotin (for avidin-based detection) or fluorescent dyes (for imaging). nih.gov

Photo-affinity Labels: To covalently cross-link the probe to its binding partner upon photoactivation, allowing for more robust identification.

The use of biotinylated purine derivatives has been demonstrated as a method for probing adenosine receptors, showcasing the utility of conjugating purines with tags to study protein interactions. nih.gov This approach, when applied to this compound, can facilitate the discovery and characterization of novel purine-binding proteins in various biological systems.

Table 3: Mentioned Compounds

Compound Name
This compound
Adenine (B156593)
Guanine (B1146940)
Xanthine
Etoposide
Doxorubicin
3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide (BMVC)
Ceftriaxone
6-benzylaminopurine
Kinetin
Hydrocortisone
Prednisolone
Enalapril maleate
Lisinopril
Ethynodiol diacetate
Pipecuronium bromide

Conclusions and Future Research Directions

Summary of Current Academic Understanding of Ethyl 6-aminopurine-9-carboxylate

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, a considerable amount can be inferred from the vast body of research on N9-substituted purine (B94841) derivatives. The purine scaffold is a cornerstone in medicinal chemistry due to its presence in naturally occurring molecules like nucleosides and its ability to interact with a wide range of biological targets. rsc.org

The academic understanding of compounds like this compound is primarily built upon the synthesis and biological evaluation of analogous structures. The introduction of a carboxylate group at the N9 position of the purine ring is a key chemical modification. rsc.org This modification can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its biological activity.

Synthesis and Chemical Properties:

The synthesis of N9-substituted purines can be achieved through various methods, including the alkylation or acylation of the purine ring. nih.gov For a compound like this compound, a likely synthetic route would involve the reaction of 6-aminopurine (adenine) with an ethyl haloformate under suitable basic conditions, leading to the formation of the N9-carboxylate. The regioselectivity of this reaction, favoring substitution at the N9 position over other nitrogen atoms in the purine ring, is a critical aspect of the synthesis.

The chemical reactivity of the purine ring can be modulated by the N9-substituent. For instance, N9-alkylation can make the purine ring more susceptible to ring-opening reactions under certain conditions. nih.gov The ethyl carboxylate group in this compound introduces an ester functionality, which can be a site for further chemical modification or can act as a prodrug moiety, being hydrolyzed in vivo to release a potentially more active carboxylic acid derivative.

Potential Biological Activities:

The biological activities of N9-substituted purines are diverse and well-documented. They are known to exhibit a range of pharmacological effects, including:

Anticancer Activity: Many N9-substituted purine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govacs.orgacs.org The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis.

Antimicrobial Activity: Some purine derivatives have shown promising activity against bacteria and fungi. ijmspr.innih.gov

Antiviral Activity: As analogues of nucleosides, some N9-substituted purines can interfere with viral replication. researchgate.netnih.govresearchgate.net

Anti-inflammatory Activity: Certain purine derivatives have demonstrated anti-inflammatory properties. rsc.orgresearchgate.net

The 6-amino group (adenine moiety) in this compound is particularly significant as adenine (B156593) is a fundamental component of DNA and RNA, as well as energy-carrying molecules like ATP. This structural feature suggests that the compound could potentially interact with enzymes that recognize adenine, such as kinases or polymerases.

Identified Gaps and Challenges in Current Research on N9-Purine Carboxylates

Despite the significant progress in the field of purine chemistry, several gaps and challenges remain in the research on N9-purine carboxylates and related compounds.

Synthetic Methodologies:

A primary challenge lies in the development of efficient and regioselective synthetic methods. researchgate.net While methods for N9-substitution are established, achieving high yields and selectivity, especially with complex substrates, can be difficult. The development of novel catalytic systems and solid-phase synthesis techniques is an ongoing area of research to facilitate the creation of diverse libraries of N9-purine carboxylates for high-throughput screening. nih.govacs.orgacs.org

Understanding Structure-Activity Relationships (SAR):

A comprehensive understanding of the structure-activity relationships for N9-purine carboxylates is still evolving. While numerous compounds have been synthesized and tested, systematically correlating specific structural features with biological activity remains a complex task. Key questions include:

The optimal size and nature of the ester group at the N9-carboxylate position for specific biological targets.

The influence of substituents on the purine ring in combination with the N9-carboxylate moiety.

The role of the N9-substituent in modulating the ADME (absorption, distribution, metabolism, and excretion) properties of the compounds.

Target Identification and Mechanism of Action:

For many bioactive N9-purine carboxylates, the precise molecular targets and mechanisms of action are not fully elucidated. Identifying the specific proteins or pathways with which these compounds interact is crucial for their development as therapeutic agents. This requires sophisticated biochemical and cell-based assays.

Emerging Research Avenues for Novel N9-Purine Carboxylate Applications in Chemical Biology

The unique structural features of N9-purine carboxylates open up several exciting avenues for future research and application in chemical biology.

Development of Novel Therapeutic Agents:

The proven anticancer and antimicrobial potential of N9-substituted purines makes them attractive scaffolds for the development of new drugs. nih.govijmspr.in Future research will likely focus on:

Targeted Cancer Therapy: Designing N9-purine carboxylates that selectively inhibit cancer-specific proteins, such as kinases or heat shock proteins. acs.org

Combating Antimicrobial Resistance: Exploring the potential of these compounds to overcome existing mechanisms of drug resistance in bacteria and fungi. nih.govresearchgate.net

Neurological Disorders: Investigating the activity of N9-purine carboxylates on targets within the central nervous system, given that purinergic signaling plays a crucial role in neurotransmission.

Chemical Probes and Tool Compounds:

N9-purine carboxylates can be developed as chemical probes to study biological processes. By incorporating reporter groups (e.g., fluorescent tags or biotin) into the structure, these molecules can be used to:

Identify and validate new drug targets.

Visualize the localization of specific proteins within cells.

Elucidate the mechanisms of complex biological pathways.

Bioconjugation and Drug Delivery:

The carboxylate functionality at the N9 position provides a convenient handle for conjugation to other molecules, such as peptides, antibodies, or nanoparticles. This opens up possibilities for:

Targeted Drug Delivery: Delivering the purine-based drug specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects.

Multifunctional Molecules: Creating hybrid molecules that combine the properties of the N9-purine carboxylate with another active moiety.

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